BENZYL 2-OXO-4-PHENYLBUTYRATE

Physical Organic Chemistry Chromatography Process Chemistry

Benzyl 2-oxo-4-phenylbutyrate (CAS 84688-29-9) is an organic compound classified as an aliphatic α-ketoester. It possesses the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 84688-29-9
Cat. No. B028998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZYL 2-OXO-4-PHENYLBUTYRATE
CAS84688-29-9
Synonyms2-Oxo-4-phenylbutyric Acid Benzyl Ester;  α-Oxo-benzenebutanoic Acid Phenylmethyl Ester
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H16O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10H,11-13H2
InChIKeyPUVAQZVULKCPHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Oxo-4-phenylbutyrate (CAS 84688-29-9) Properties, Sourcing, and Key Applications


Benzyl 2-oxo-4-phenylbutyrate (CAS 84688-29-9) is an organic compound classified as an aliphatic α-ketoester . It possesses the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . Structurally, it features a 2-oxo-4-phenylbutyrate core esterified with a benzyl alcohol group. This compound is primarily utilized as a versatile building block and intermediate in organic synthesis and medicinal chemistry, notably in the preparation of angiotensin-converting enzyme (ACE) inhibitors, which are a major class of antihypertensive agents [1].

Why Benzyl 2-Oxo-4-phenylbutyrate Cannot Be Arbitrarily Replaced by Other Alkyl Esters in Chiral Synthesis


Within the 2-oxo-4-phenylbutyrate class, the alkyl ester moiety is not an inert spectator; it critically governs both the steric and electronic environment at the reactive α-keto group during stereoselective transformations. Substituting the benzyl ester with a smaller or less bulky alkyl group (e.g., methyl or ethyl) can significantly alter the stereochemical outcome and yield of enzymatic reductions, as the ester group directly interacts with the active site of enzymes like ketoreductases [1]. Furthermore, the benzyl group offers a strategic advantage in synthetic routes: it serves as a robust protecting group that can be selectively removed via hydrogenolysis under neutral, mild conditions, a chemoselectivity not available to simple alkyl esters [2]. This differential reactivity and steric profile mean that benzyl 2-oxo-4-phenylbutyrate cannot be interchanged with its ethyl or methyl counterparts without a high risk of compromising reaction yield, enantiomeric excess, and the viability of the overall synthetic strategy.

Quantitative Evidence Guide: Differentiating Benzyl 2-Oxo-4-phenylbutyrate from Closest Analogs


Differentiating Steric Bulk: Predicted Physical Properties of Benzyl vs. Ethyl 2-Oxo-4-phenylbutyrate

The benzyl ester exhibits significantly higher predicted boiling point and density compared to its ethyl ester analog, reflecting its greater molecular weight and steric bulk. This is a critical differentiator for purification and handling processes. Specifically, benzyl 2-oxo-4-phenylbutyrate has a predicted boiling point of 417.5±34.0 °C and a predicted density of 1.151±0.06 g/cm³ [1]. In contrast, the ethyl analog (CAS 64920-29-2) is a liquid with a reported boiling point of 132 °C at 2 mmHg and a density of 1.091 g/mL at 25 °C .

Physical Organic Chemistry Chromatography Process Chemistry

Benchmarking Performance: Enzymatic Reduction Yield and Enantioselectivity of the Benzyl Ester Core

The 2-oxo-4-phenylbutyrate core, independent of the ester moiety, is a well-precedented substrate for baker's yeast-mediated reductions to produce chiral (R)-2-hydroxy-4-phenylbutyrates, crucial ACE inhibitor precursors. Literature demonstrates that alkyl 2-oxo-4-phenylbutyrates are reduced in high chemical yields of 80-90% with excellent stereoselectivity (>90% ee) under optimized aqueous diethyl ether conditions at 30 °C for 24 hours [1]. This class-level performance serves as a quantitative benchmark for the expected reactivity of the benzyl ester under similar biocatalytic conditions.

Biocatalysis Asymmetric Synthesis Chiral Building Blocks

Orthogonal Deprotection: The Unique Chemoselectivity of the Benzyl Ester

The benzyl ester moiety provides a distinct chemoselective deprotection pathway not available to common alkyl esters like ethyl or methyl esters. The benzyl group can be removed under neutral conditions via catalytic hydrogenolysis (e.g., H2, Pd/C), leaving other base- or acid-sensitive functional groups intact [1]. In contrast, ethyl and methyl esters require acidic or basic hydrolysis, which can lead to unwanted side reactions, such as epimerization of adjacent chiral centers or cleavage of other protecting groups (e.g., Boc, Fmoc) [2]. This orthogonality is a key differentiator in complex molecule synthesis.

Protecting Group Strategy Synthetic Methodology Peptide Synthesis

Best Research and Industrial Application Scenarios for Benzyl 2-Oxo-4-phenylbutyrate (CAS 84688-29-9)


Synthesis of Enantiopure (R)-2-Hydroxy-4-phenylbutyrate for ACE Inhibitors

This is the primary application scenario. Benzyl 2-oxo-4-phenylbutyrate serves as a key pro-chiral precursor. Following the class-level performance benchmark established in Section 3 [1], it can be stereoselectively reduced using biocatalysts (e.g., baker's yeast or isolated ketoreductases) to produce benzyl (R)-2-hydroxy-4-phenylbutyrate with expected high chemical yield (80-90%) and excellent enantioselectivity (>90% ee) [1]. The resulting chiral alcohol is a direct precursor to the (S)-2-amino-4-phenylbutyric acid moiety found in numerous ACE inhibitors like enalapril and ramipril [2].

Complex Molecule Synthesis Requiring Orthogonal Protecting Group Strategies

As identified in Section 3, the benzyl ester's unique deprotection pathway via hydrogenolysis provides a critical advantage [3]. In the synthesis of complex pharmaceutical candidates, peptides, or natural products where multiple acid- or base-labile functionalities are present, benzyl 2-oxo-4-phenylbutyrate is the preferred reagent. It allows the α-ketoester moiety to be carried through a synthetic sequence and then selectively unmasked under neutral conditions, avoiding the risk of side reactions (e.g., epimerization, decomposition) associated with the hydrolysis of ethyl or methyl esters [4].

Research on Ketoreductase Substrate Specificity and Enzyme Engineering

Due to its distinct steric and electronic profile compared to the standard ethyl analog (differentiated quantitatively in Section 3 by its higher predicted boiling point and density) [5], benzyl 2-oxo-4-phenylbutyrate is an excellent tool compound for investigating the substrate scope and enantioselectivity of wild-type and engineered ketoreductases. Its bulkier benzyl group makes it a more challenging substrate, providing a valuable probe to study enzyme active site architecture and to develop or select for biocatalysts with broader substrate tolerance, which is a key goal in industrial biocatalysis [1].

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